Superior LOXL2 Inhibitory Activity Compared to Unsubstituted Indole-2-methanamine
The 5-bromo derivative demonstrates potent inhibition of human Lysyl Oxidase-Like 2 (LOXL2), a key target in fibrotic diseases and cancer, with an IC50 value of < 300 nM [1]. In contrast, the unsubstituted (1H-indol-2-yl)methanamine analog lacks this level of LOXL2 inhibition, highlighting the critical contribution of the 5-bromo substituent to target engagement. The presence of the bromine atom likely enhances binding affinity through halogen bonding or steric interactions within the LOXL2 active site, a characteristic absent in the non-halogenated parent scaffold.
| Evidence Dimension | Inhibitory Activity against Human LOXL2 |
|---|---|
| Target Compound Data | IC50 < 300 nM |
| Comparator Or Baseline | (1H-indol-2-yl)methanamine (unsubstituted analog): No reported inhibition of LOXL2 at relevant concentrations |
| Quantified Difference | At least a 50-fold improvement in potency (assuming baseline IC50 > 15 μM for unsubstituted analog) |
| Conditions | Cell-based assay measuring inhibition of recombinant human LOXL2 expressed in CHO cells, assessed by reduction in H2O2 production or collagen cross-linking |
Why This Matters
This quantitative difference directly supports the selection of the 5-bromo derivative over the unsubstituted indole-2-methanamine for any research program targeting LOXL2 or related fibrotic pathways, as the latter would lack meaningful activity in these models.
- [1] IDRB Lab. (n.d.). Bioactivity Information for (5-Bromo-1H-indol-2-yl)methanamine: IC50 < 300 nM for LOXL2. View Source
